TRPC5 Modulator-1 vs. HC-070: Potency Differential in Human TRPC5 Homomeric Channels
TRPC5 modulator-1 (Compound 9) demonstrates an IC₅₀ of <1 nM for human TRPC5 . In comparison, HC-070—a structurally distinct TRPC4/5 antagonist—exhibits an IC₅₀ of 9.3 nM for hTRPC5 under comparable cellular assay conditions . The cryo-EM structure of HC-070-bound hTRPC5 reveals that HC-070 wedges between adjacent subunits near the extracellular side to stabilize a closed conformation [1]; the binding site and mechanism of TRPC5 modulator-1 have not been reported in peer-reviewed structural studies.
| Evidence Dimension | TRPC5 channel inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | <1 nM |
| Comparator Or Baseline | HC-070: 9.3 nM |
| Quantified Difference | ≥9.3-fold lower IC₅₀ for TRPC5 modulator-1 |
| Conditions | Cellular assays expressing hTRPC5; specific assay platform not disclosed in available vendor documentation for TRPC5 modulator-1 |
Why This Matters
The >9-fold potency difference at the primary target translates to significantly lower compound concentrations required for maximal channel modulation, potentially reducing off-target liabilities in complex biological systems.
- [1] Song K, Wei M, Guo W, et al. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife. 2021;10:e63429. View Source
